5-Bromo-4-chloro-3-indoxyl myristate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

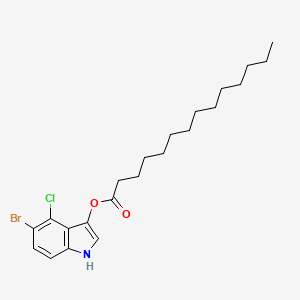

5-Bromo-4-chloro-3-indoxyl myristate: is a chemical compound with the molecular formula C22H31BrClNO2 and a molecular weight of 456.86 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used as a chromogenic substrate in various biochemical assays, particularly for the detection of enzyme activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl myristate typically involves the esterification of 5-Bromo-4-chloro-3-indoxyl with myristic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions:

Oxidation: 5-Bromo-4-chloro-3-indoxyl myristate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced indoxyl derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized indoxyl derivatives.

Reduction: Reduced indoxyl derivatives.

Substitution: Substituted indoxyl derivatives with various functional groups.

科学的研究の応用

Chemistry: 5-Bromo-4-chloro-3-indoxyl myristate is used as a chromogenic substrate in various biochemical assays. It reacts with specific enzymes to produce a colored product, allowing for the detection and quantification of enzyme activity .

Biology: In biological research, this compound is used to study enzyme kinetics and to identify the presence of specific enzymes in biological samples. It is particularly useful in histochemical staining techniques .

Medicine: The compound is used in diagnostic tests to detect bacterial infections, such as those caused by Staphylococcus aureus and Escherichia coli. It is also employed in assays to identify diseases like tuberculosis .

Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for biochemical assays. It is also utilized in the development of new enzyme-based technologies .

作用機序

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl myristate involves its role as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases 5-Bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an insoluble colored product. This color change is used as an indicator of enzyme activity. The molecular targets are the enzymes that catalyze the hydrolysis of the ester bond in the compound .

類似化合物との比較

- 5-Bromo-4-chloro-3-indoxyl acetate

- 5-Bromo-4-chloro-3-indoxyl phosphate

- 5-Bromo-4-chloro-3-indoxyl β-D-glucuronide

Comparison:

- 5-Bromo-4-chloro-3-indoxyl acetate is similar in structure but has an acetate group instead of a myristate group. It is also used as a chromogenic substrate in biochemical assays .

- 5-Bromo-4-chloro-3-indoxyl phosphate contains a phosphate group and is used in similar applications, particularly in enzyme-linked immunosorbent assays (ELISAs) .

- 5-Bromo-4-chloro-3-indoxyl β-D-glucuronide has a glucuronide group and is used for the detection of β-glucuronidase activity in various biological samples .

Uniqueness: 5-Bromo-4-chloro-3-indoxyl myristate is unique due to its long-chain myristate group, which may influence its solubility and interaction with enzymes compared to other similar compounds .

生物活性

5-Bromo-4-chloro-3-indoxyl myristate (BCIM) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of biochemistry and molecular biology. This compound is primarily utilized as a chromogenic substrate in various biochemical assays, including enzyme activity detection and histochemical staining. This article explores the biological activity of BCIM, focusing on its mechanisms of action, applications in research, and relevant case studies.

BCIM is characterized by its molecular formula C22H31BrClNO2 and a molecular weight of approximately 440.85 g/mol. It features a bromine atom, a chlorine atom, and an indole structure, which contribute to its reactivity and biological significance.

Enzymatic Reactions

BCIM acts as a substrate for various enzymes, most notably alkaline phosphatase. When BCIM is hydrolyzed by alkaline phosphatase, it produces a colored product that can be quantitatively measured. This property makes it valuable in enzyme-linked immunosorbent assays (ELISAs) and other diagnostic applications.

Table 1: Enzymatic Activity of this compound

| Enzyme | Reaction Type | Product Color | Applications |

|---|---|---|---|

| Alkaline Phosphatase | Hydrolysis | Purple precipitate | ELISA, histochemistry |

| β-Galactosidase | Hydrolysis | Blue color | Gene expression studies |

| Peroxidase | Chemiluminescent reaction | Light emission | Detection of peroxides |

Antimicrobial Activity

Research indicates that BCIM exhibits antimicrobial properties against certain bacterial strains. For example, it has been shown to inhibit the growth of Bacillus cereus , a pathogenic bacterium commonly associated with foodborne illnesses. The compound's ability to act as a chromogenic substrate allows for the visual detection of bacterial activity through colorimetric changes.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at [source], BCIM was tested against various strains of Bacillus species. The results demonstrated significant inhibition zones around the wells containing BCIM when cultured on agar plates, indicating its potential as an antimicrobial agent.

The mechanism by which BCIM exerts its biological effects involves its interaction with specific enzymes. Upon hydrolysis by alkaline phosphatase, BCIM releases indoxyl derivatives that can further react with other substrates or ions in solution, leading to observable color changes. This property is exploited in various assays to quantify enzyme activity or detect the presence of specific biomolecules.

Applications in Research

BCIM's versatility extends beyond basic research; it is also employed in clinical diagnostics and environmental monitoring. Its use as a substrate in enzyme assays facilitates the detection of enzyme activities related to disease states or environmental conditions.

Table 2: Applications of this compound

| Application Type | Description |

|---|---|

| Clinical Diagnostics | Used in assays for detecting enzyme levels |

| Environmental Monitoring | Detection of microbial contamination |

| Molecular Biology | Substrate for studying gene expression |

特性

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)27-19-16-25-18-15-14-17(23)22(24)21(18)19/h14-16,25H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGNTAYHIGXODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647371 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341972-95-0 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。